
4-Hydroxyoxane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Hidroxi-oxano-3-carbonitrilo es un compuesto químico con la fórmula molecular C₆H₉NO₂ y un peso molecular de 127,14 g/mol Es un derivado del oxano, que presenta un grupo hidroxilo en la cuarta posición y un grupo nitrilo en la tercera posición
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-Hidroxi-oxano-3-carbonitrilo típicamente involucra la reacción de derivados de oxano con precursores de nitrilo adecuados. Un método común es la reacción de sustitución nucleofílica, donde se introduce un grupo hidroxilo en la cuarta posición del anillo de oxano . Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano y catalizadores como carbonato de potasio.
Métodos de producción industrial: La producción industrial de 4-Hidroxi-oxano-3-carbonitrilo puede involucrar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso puede incluir pasos de purificación como la recristalización y la cromatografía para obtener los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones: El 4-Hidroxi-oxano-3-carbonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar las cetonas o aldehídos correspondientes.
Reducción: El grupo nitrilo puede reducirse para formar aminas.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución para formar éteres o ésteres.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de aluminio y litio o gas hidrógeno con un catalizador de paladio.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.
Principales productos formados:
Oxidación: Formación de derivados de oxano-3-ona.
Reducción: Formación de 4-hidroxi-oxano-3-amina.
Sustitución: Formación de 4-alcoxi-oxano-3-carbonitrilo o 4-acetoxi-oxano-3-carbonitrilo.
Aplicaciones Científicas De Investigación
El 4-Hidroxi-oxano-3-carbonitrilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga por su posible papel en las vías bioquímicas y como bloque de construcción de compuestos bioactivos.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y antivirales.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-Hidroxi-oxano-3-carbonitrilo implica su interacción con objetivos moleculares específicos. El grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el grupo nitrilo puede participar en reacciones de adición nucleofílica. Estas interacciones pueden modular la actividad de las enzimas y los receptores, lo que lleva a diversos efectos biológicos .
Compuestos similares:
Ácido 4-hidroxi-oxano-3-carboxílico: Estructura similar pero con un grupo ácido carboxílico en lugar de un grupo nitrilo.
4-Hidroxi-oxano-3-amina: Estructura similar pero con un grupo amino en lugar de un grupo nitrilo.
4-Hidroxi-oxano-3-metil: Estructura similar pero con un grupo metilo en lugar de un grupo nitrilo.
Singularidad: El 4-Hidroxi-oxano-3-carbonitrilo es único debido a la presencia de un grupo hidroxilo y un grupo nitrilo, lo que le permite participar en una amplia gama de reacciones químicas e interacciones. Esta doble funcionalidad lo convierte en un compuesto versátil en la química sintética y en diversas aplicaciones de investigación .
Comparación Con Compuestos Similares
4-Hydroxyoxane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Hydroxyoxane-3-amine: Similar structure but with an amine group instead of a nitrile group.
4-Hydroxyoxane-3-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness: 4-Hydroxyoxane-3-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
4-hydroxyoxane-3-carbonitrile |
InChI |
InChI=1S/C6H9NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-2,4H2 |
Clave InChI |
GYTBAEBRVTVWKQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(C1O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B12315640.png)
![3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315653.png)
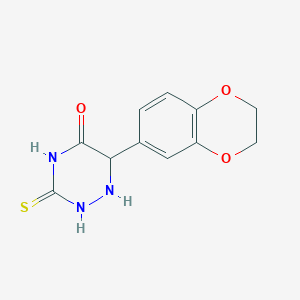
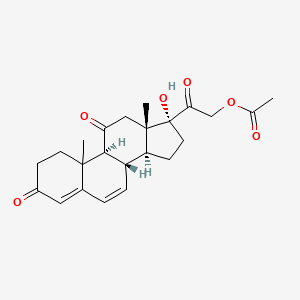
![rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12315672.png)
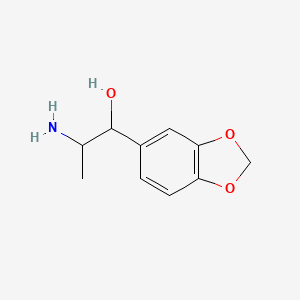
![1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315677.png)
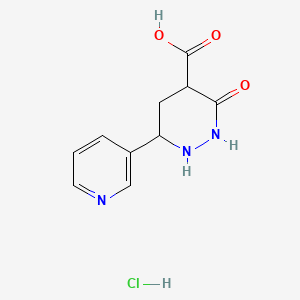
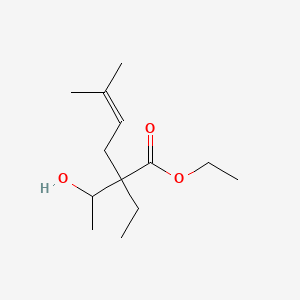


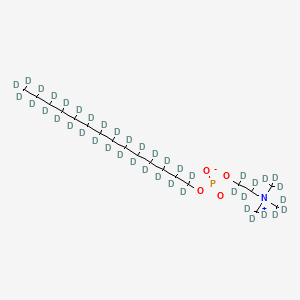
![3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315737.png)
![3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315740.png)
